Cyclosporin H is a homodetic cyclic peptide.
cyclosporin A is a natural product found in Mycale hentscheli and Tolypocladium inflatum with data available.
A cyclic undecapeptide from an extract of soil fungi. It is a powerful immunosupressant with a specific action on T-lymphocytes. It is used for the prophylaxis of graft rejection in organ and tissue transplantation. (From Martindale, The Extra Pharmacopoeia, 30th ed).
Cyclosporin H
CAS No.: 83602-39-5
VCID: VC0524749
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Cyclosporin H is a derivative of cyclosporin A, a well-known immunosuppressive drug. Unlike cyclosporin A, cyclosporin H lacks immunosuppressive properties but has been identified as a potent viral transduction enhancer. This compound is particularly effective in increasing the efficiency of lentiviral vector-mediated gene transfer in hematopoietic stem and progenitor cells (HSPCs) without affecting the biological functions of these cells . Biological ActivityCyclosporin H enhances lentiviral transduction by overcoming innate immune barriers, specifically by temporarily degrading the host cell protein IFITM3, which is involved in defense against viruses. This action allows for more efficient gene transfer without the immunosuppressive effects associated with cyclosporin A . Research FindingsResearch has shown that cyclosporin H can increase lentiviral transduction efficiency up to 10-fold in human cord blood-derived HSPCs. It exhibits an additive effect when combined with other compounds like rapamycin or prostaglandin E2, further enhancing transduction efficiency . Cyclosporin H is effective in both human and murine HSPCs, making it a valuable tool for gene therapy applications . Potential ApplicationsGiven its ability to enhance lentiviral transduction without immunosuppressive effects, cyclosporin H holds significant potential for improving gene therapy protocols. It could be particularly beneficial in settings where current clinical outcomes are suboptimal or in therapies still in pre-clinical development . Comparison with Cyclosporin A
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CAS No. | 83602-39-5 | |||||||||||||||
Product Name | Cyclosporin H | |||||||||||||||
Molecular Formula | C62H111N11O12 | |||||||||||||||
Molecular Weight | 1202.6 g/mol | |||||||||||||||
IUPAC Name | 30-ethyl-33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |||||||||||||||
Standard InChI | InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78) | |||||||||||||||
Standard InChIKey | PMATZTZNYRCHOR-UHFFFAOYSA-N | |||||||||||||||
Isomeric SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |||||||||||||||
SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |||||||||||||||
Canonical SMILES | CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |||||||||||||||
Appearance | White Solid powder | |||||||||||||||
Colorform | Forms white prismatic crystals from acetone | |||||||||||||||
Melting Point | 298 to 304 °F (NTP, 1992) 148-151 °C |
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Physical Description | Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992) White solid; [Merck Index] White powder; [MSDSonline] |
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Purity | >95% (or refer to the Certificate of Analysis) | |||||||||||||||
Shelf Life | >3 years if stored properly | |||||||||||||||
Solubility | Slightly soluble (NTP, 1992) Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether Sol in chloroform |
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Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||||||||
Synonyms | 5-(N-methyl-D-valine)cyclosporine A CsH cyclosporin cyclosporin H cyclosporine H |
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Reference | 1. Wenzel-Seifert, K., and Siefert, R. Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L- leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E. Journal of Immunology 150, 4591-4599 (1993). 2. Yan, P., Nanamori, M., Sun, M., et al. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding. Journal of Immunology 177(10), 7050-7058 (2006). 3. Zhou, C., Zhou, Y., Wang, J., et al. V101L of human formyl peptide receptor 1 (FPR1) increases receptor affinity and augments the antagonism mediated by cyclosporins. Biochemistry Journal 451(2), 245-255 (2013). 4. Sherry, B., Yarlett, N., Strupp, A., et al. Identification of cyclophilin as a proinflammatory secretory product of lipopolysaccharide-activated macrophages. Proceedings of the National Academy of Sciences of the United States of America 89(8), 3511-3515 (1992). 5. Gschwendt, M., Kittstein, W., and Marks, F. The weak immunosuppressant cyclosporine D as well as the immunologically inactive cyclosporine H are potent inhibitors in vivo of phorbol ester TPA-induced biological effects in mouse skin and of Ca2+/calmodulin dependent EF-2 phosphorylation in vitro. Biochemical and Biophysical Research Communications 150, 545-551 (1988). | |||||||||||||||
PubChem Compound | 2909 | |||||||||||||||
Last Modified | Aug 15 2023 |
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